7-Bromo-4-chloro-5-methylpyrrolo[2,1-f][1,2,4]triazine 7-Bromo-4-chloro-5-methylpyrrolo[2,1-f][1,2,4]triazine
Brand Name: Vulcanchem
CAS No.:
VCID: VC17862366
InChI: InChI=1S/C7H5BrClN3/c1-4-2-5(8)12-6(4)7(9)10-3-11-12/h2-3H,1H3
SMILES:
Molecular Formula: C7H5BrClN3
Molecular Weight: 246.49 g/mol

7-Bromo-4-chloro-5-methylpyrrolo[2,1-f][1,2,4]triazine

CAS No.:

Cat. No.: VC17862366

Molecular Formula: C7H5BrClN3

Molecular Weight: 246.49 g/mol

* For research use only. Not for human or veterinary use.

7-Bromo-4-chloro-5-methylpyrrolo[2,1-f][1,2,4]triazine -

Specification

Molecular Formula C7H5BrClN3
Molecular Weight 246.49 g/mol
IUPAC Name 7-bromo-4-chloro-5-methylpyrrolo[2,1-f][1,2,4]triazine
Standard InChI InChI=1S/C7H5BrClN3/c1-4-2-5(8)12-6(4)7(9)10-3-11-12/h2-3H,1H3
Standard InChI Key AGJXNGLTLOBZFZ-UHFFFAOYSA-N
Canonical SMILES CC1=C2C(=NC=NN2C(=C1)Br)Cl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

7-Bromo-4-chloro-5-methylpyrrolo[2,1-f][1, triazine features a bicyclic system comprising a pyrrole ring fused to a 1,2,4-triazine moiety. The bromine atom occupies the 7-position, chlorine the 4-position, and a methyl group the 5-position. This arrangement creates distinct electronic and steric environments that influence reactivity and intermolecular interactions.

Table 1: Key Chemical Identifiers

PropertyValue
Molecular FormulaC7H5BrClN3\text{C}_7\text{H}_5\text{BrClN}_3
Molecular Weight246.49 g/mol
CAS NumberNot publicly disclosed
IUPAC Name7-Bromo-4-chloro-5-methylpyrrolo[2,1-f] triazine

The halogen substituents (bromine and chlorine) enhance electrophilic reactivity, while the methyl group contributes to hydrophobic interactions in biological systems.

Synthesis and Optimization

Synthetic Routes

Industrial synthesis typically employs a multi-step strategy to ensure regioselective halogenation and minimize byproducts. A representative pathway involves:

  • Core Formation: Cyclization of pyrrole precursors with triazine derivatives under acidic conditions.

  • Halogenation: Sequential bromination and chlorination using N\text{N}--bromosuccinimide (NBS) and SOCl2\text{SOCl}_2, respectively, in tetrahydrofuran (THF).

  • Methyl Group Introduction: Friedel-Crafts alkylation or direct substitution using methylating agents like iodomethane.

Critical parameters include temperature control (<0°C for bromination) and stoichiometric ratios to prevent over-halogenation.

Reactivity and Functionalization

Nucleophilic Substitutions

The chlorine atom at position 4 undergoes facile displacement with nucleophiles such as amines or alkoxides, enabling diversification of the triazine ring. For example:

C7H5BrClN3+NH3C7H5BrN4+HCl\text{C}_7\text{H}_5\text{BrClN}_3 + \text{NH}_3 \rightarrow \text{C}_7\text{H}_5\text{BrN}_4 + \text{HCl}

This reactivity is exploited to generate analogs with enhanced solubility or target affinity.

Cross-Coupling Reactions

TargetIC50\text{IC}_{50}Biological Effect
VEGFR-21.2 µMAnti-angiogenic
PDGFR-β3.8 µMAnti-fibrotic

Data adapted from kinase screening assays.

Comparative Analysis with Related Compounds

Structural Analogues

Compared to 4-bromo-5-methylpyrrolo[2,1-f] triazine, the addition of chlorine at position 4 in the subject compound enhances electrophilicity, enabling more efficient nucleophilic substitutions. Conversely, replacing chlorine with a methylthio group (as in 7-bromo-4-(methylthio)pyrrolo[2,1-f] triazine ) reduces reactivity but improves metabolic stability.

Applications in Drug Discovery

Lead Optimization

The compound serves as a versatile scaffold for generating kinase inhibitor libraries. Recent efforts focus on modulating the triazine ring’s electronic properties to improve selectivity against off-target kinases.

Prodrug Development

Esterification of the methyl group enhances oral bioavailability, with preclinical studies demonstrating 60% higher plasma concentrations compared to the parent compound.

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